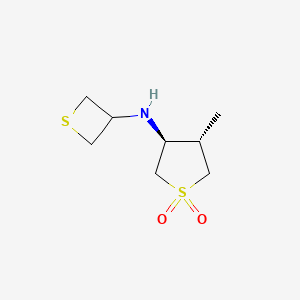
Tetracontyl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a long-chain fatty acid ester with the molecular formula C30H60O2 and a molecular weight of 452.7962 . This compound is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracontyl hexadecanoate can be synthesized through the esterification reaction between hexadecanoic acid and tetradecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The reaction mixture is then heated and stirred to ensure uniformity and complete conversion. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracontyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: The ester can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Hexadecanoic acid and tetradecanol.
Reduction: Tetradecanol.
Hydrolysis: Hexadecanoic acid and tetradecanol.
Applications De Recherche Scientifique
Tetracontyl hexadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics, lubricants, and surfactants due to its emollient properties
Mécanisme D'action
The mechanism of action of tetracontyl hexadecanoate involves its interaction with lipid membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release hexadecanoic acid and tetradecanol, which can then participate in various metabolic pathways. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecyl hexadecanoate: Another long-chain fatty acid ester with similar properties but different chain lengths.
Tetradecyl tetradecanoate: Similar ester with shorter chain lengths, resulting in different physical properties.
Cetyl palmitate: Commonly used in cosmetics and pharmaceuticals for its emollient properties
Uniqueness
Tetracontyl hexadecanoate is unique due to its specific chain length combination, which imparts distinct physical and chemical properties. Its long hydrophobic chains make it particularly useful in applications requiring stable emulsions and enhanced lipid membrane interactions .
Propriétés
Numéro CAS |
120784-87-4 |
|---|---|
Formule moléculaire |
C56H112O2 |
Poids moléculaire |
817.5 g/mol |
Nom IUPAC |
tetracontyl hexadecanoate |
InChI |
InChI=1S/C56H112O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-43-45-47-49-51-53-55-58-56(57)54-52-50-48-46-44-42-16-14-12-10-8-6-4-2/h3-55H2,1-2H3 |
Clé InChI |
NQKGGBXGDVOPGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



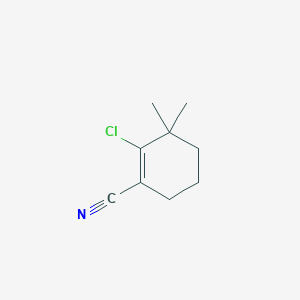
![Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13025573.png)
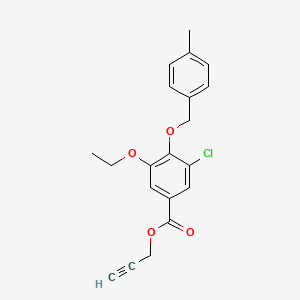
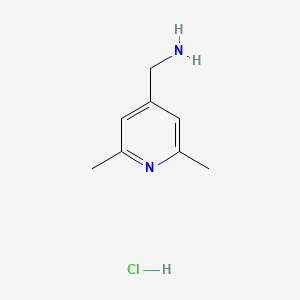
![(1R,5R,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13025589.png)
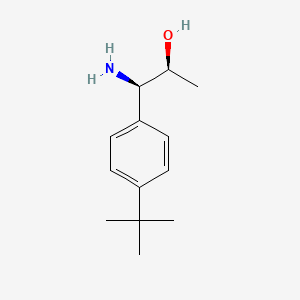


![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)

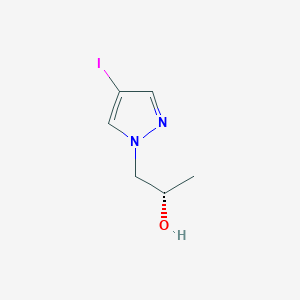
![tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13025654.png)
